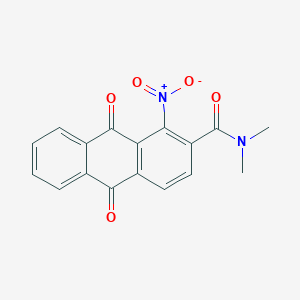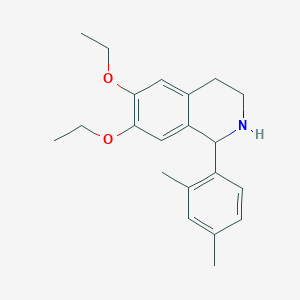
5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, dimethoxyphenoxy, and carboxamide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 5-chloro-2-nitroaniline with 3,5-dimethoxyphenol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution; electrophilic substitution can be facilitated by Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-(3,5-dimethoxyphenoxy)-3-fluoropyridine: Similar structure but with a fluorine atom instead of a carboxamide group.
5-Chloro-2-(3,5-dimethoxyphenoxy)-3-nitropyridine: Contains a nitro group instead of a carboxamide group.
Uniqueness
The presence of the carboxamide group in 5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C16H17ClN2O4 |
|---|---|
Peso molecular |
336.77 g/mol |
Nombre IUPAC |
5-chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H17ClN2O4/c1-8-13(15(18)20)16(19-9(2)14(8)17)23-12-6-10(21-3)5-11(7-12)22-4/h5-7H,1-4H3,(H2,18,20) |
Clave InChI |
XUVFRFWWEQGOBX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=C1Cl)C)OC2=CC(=CC(=C2)OC)OC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15005794.png)
![N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15005795.png)
![12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005799.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)


![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005825.png)

![Ethyl 3,5,6-trichloro-4-{[4-(diethylamino)phenyl]amino}pyridine-2-carboxylate](/img/structure/B15005834.png)


![2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15005852.png)
![10-isobutyryl-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005854.png)
